

Spectroscopic Profile of 1-Octen-3-yne: A Technical Guide

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Compound of Interest		
Compound Name:	1-Octen-3-yne	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the conjugated enyne, **1-octen-3-yne** (CAS No. 17679-92-4). The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines standardized experimental protocols for these analytical techniques. This information is critical for the identification, characterization, and quality control of this versatile chemical scaffold in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-octen-3-yne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **1-octen-3-yne** is characterized by distinct signals corresponding to the vinyl and alkyl protons. The terminal vinyl group protons typically exhibit characteristic chemical shifts and coupling patterns (geminal, cis, and trans).[1]

Note: Specific, experimentally derived high-resolution data with chemical shifts and coupling constants for **1-octen-3-yne** is not readily available in the public domain. The following is a representation of expected values based on typical spectra of similar compounds.



Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (vinyl)	5.2 - 5.8	dd	J_trans ≈ 17, J_cis ≈ 10
H-2 (vinyl)	5.0 - 5.4	d	J_trans ≈ 17
H-2' (vinyl)	5.0 - 5.4	d	J_cis ≈ 10
H-5 (alkyl)	2.1 - 2.4	t	J≈7
H-6, H-7 (alkyl)	1.3 - 1.6	m	-
H-8 (alkyl)	0.8 - 1.0	t	J≈7

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The sp-hybridized carbons of the alkyne and sp²-hybridized carbons of the alkene resonate in distinct regions of the spectrum.[1]

Carbon Atom	Hybridization	Predicted Chemical Shift (δ , ppm)
C-1	sp²	~123
C-2	sp²	~129
C-3	sp	~83
C-4	sp	~89
C-5	sp³	~20
C-6	sp³	~30
C-7	sp³	~22
C-8	sp³	~14

Infrared (IR) Spectroscopy



The IR spectrum of **1-octen-3-yne** displays characteristic absorption bands corresponding to its alkene, alkyne, and alkane functionalities.[1]

Functional Group	Bond Vibration	Typical Wavenumber (cm ⁻¹)
Alkene	=C-H stretch	3010 - 3095
Alkene	C=C stretch	1610 - 1680
Alkyne	C≡C stretch	2100 - 2260
Alkane	-C-H stretch	2850 - 2960

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **1-octen-3-yne** results in a molecular ion peak and a series of fragment ions that serve as a molecular fingerprint.[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[2]

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment
108	Moderate	[M]+ (Molecular Ion)
79	High	[C ₆ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These represent standard methodologies for the analysis of volatile organic compounds like **1-octen-3-yne**.

NMR Spectroscopy

• Sample Preparation: A sample of **1-octen-3-yne** (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small



amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Proton spectra are acquired with a 90-degree pulse. Data is typically collected over a spectral width of 0-12 ppm.
- ¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **1-octen-3-yne**, a thin film is prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).[3][4][5] The plates are gently pressed together to form a uniform thin film.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
- Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Separation (GC-MS): A dilute solution of 1-octen-3-yne in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC).
 [6] The GC separates the compound from any impurities based on their boiling points and



interactions with the column's stationary phase. The carrier gas is typically an inert gas like helium.[7]

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.[8]
- Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection and Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-octen-3-yne**.

Caption: General workflow for spectroscopic analysis.

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